1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene
Overview
Description
1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene typically involves difluoromethylation and trifluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For instance, the difluoromethylation process can be achieved using difluorocarbene reagents, while trifluoromethylation can be performed using trifluoromethyl iodide in the presence of a copper catalyst . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form various oxidized derivatives, and reduction reactions can lead to the formation of partially or fully reduced products.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to specific enzymes and receptors, thereby modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, which contribute to its overall biological effects .
Comparison with Similar Compounds
1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene: This compound has similar fluorinated substituents but differs in the position of the substituents on the aromatic ring.
1,3-Bis(trifluoromethyl)benzene: This compound contains two trifluoromethyl groups and is used in similar applications but has different reactivity and properties.
The uniqueness of this compound lies in its specific combination of difluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
1-(difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-5-1-4(8(12,13)14)2-6(3-5)15-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJLBNGUMQIPGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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